Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate
Overview
Description
Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate: is a chemical compound with the molecular formula C14H12N7NaO2 and a molecular weight of 333.28 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate typically involves the reaction of 2,4-diaminopteridine with 4-aminobenzoic acid in the presence of sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature, followed by purification steps to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate is used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a probe for investigating the role of folate derivatives in cellular processes .
Medicine: Medically, this compound is explored for its potential as an antifolate agent. It is studied for its effects on cancer cells and its ability to inhibit dihydrofolate reductase .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds .
Mechanism of Action
The mechanism of action of Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate involves its interaction with dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. By inhibiting this enzyme, the compound disrupts the production of purines and pyrimidines, leading to a reduction in DNA, RNA, and protein synthesis . This mechanism is particularly effective in targeting rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
Methotrexate: Another antifolate agent with a similar mechanism of action but different chemical structure.
Aminopterin: A closely related compound with similar biological activity but higher toxicity
Pralatrexate: An antifolate with enhanced selectivity for cancer cells expressing reduced folate carrier type 1.
Uniqueness: Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate is unique due to its specific structure, which allows for targeted inhibition of dihydrofolate reductase. Its lower toxicity compared to aminopterin makes it a more favorable option for therapeutic applications .
Properties
IUPAC Name |
sodium;4-[(2,4-diaminopteridin-6-yl)methylamino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O2.Na/c15-11-10-12(21-14(16)20-11)18-6-9(19-10)5-17-8-3-1-7(2-4-8)13(22)23;/h1-4,6,17H,5H2,(H,22,23)(H4,15,16,18,20,21);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXULQWYAMJQGC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N7NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394646 | |
Record name | Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100929-45-1 | |
Record name | Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(N-[2,4-Diamino-6-pteridinylmethyl]amino)benzoic acid sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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